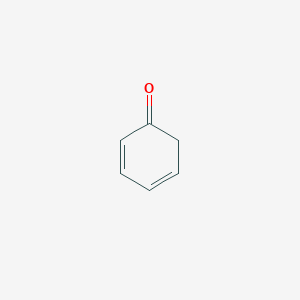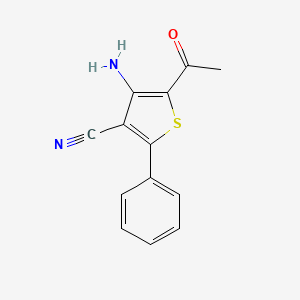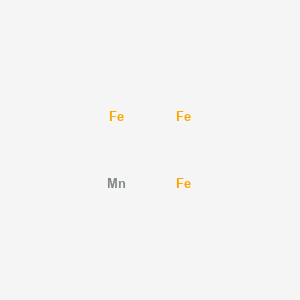
Dibutan-2-yl hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutan-2-yl hydrazine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and dicarboxylate, featuring two butan-2-yl groups attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with butan-2-yl dicarboxylate under controlled conditions. One common method includes the use of hydrazine hydrate and butan-2-yl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and reactors can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Dibutan-2-yl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutan-2-yl hydrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Dibutan-2-yl hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which dibutan-2-yl hydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dicarboxylate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
- Diisopropyl hydrazine-1,2-dicarboxylate
- Diethyl hydrazine-1,2-dicarboxylate
- Di-tert-butyl hydrazine-1,2-dicarboxylate
Comparison: Dibutan-2-yl hydrazine-1,2-dicarboxylate is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
24460-78-4 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
butan-2-yl N-(butan-2-yloxycarbonylamino)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-5-7(3)15-9(13)11-12-10(14)16-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
InChI Key |
UIQGTBJSUNEMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)NNC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
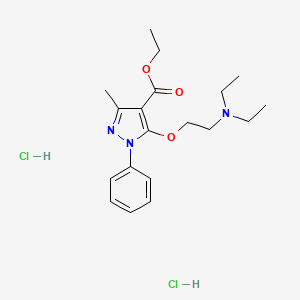
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
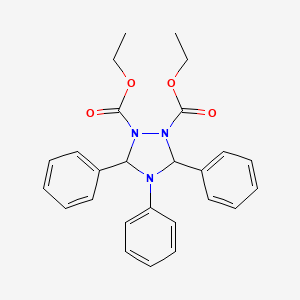
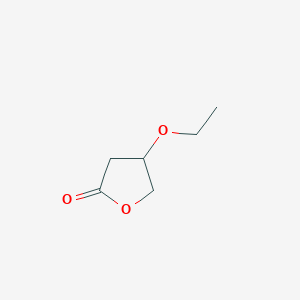
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
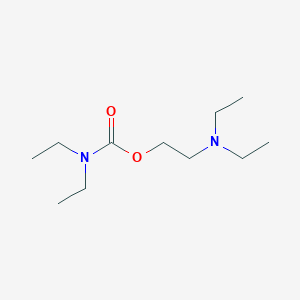
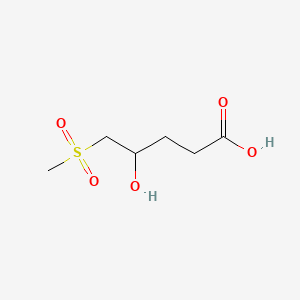
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
